(5-Bromobenzo[B]thiophen-2-YL)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-bromo-1-benzothiophen-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLAKZFSRONVJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(S2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Functionalization of 5 Bromobenzo B Thiophen 2 Yl Methanamine
Reactivity of the Bromine Atom
The bromine atom at the C5 position of the benzo[b]thiophene ring is a key handle for introducing molecular complexity. Its reactivity is primarily exploited through palladium-catalyzed cross-coupling reactions, although other transformations like nucleophilic substitution and directed metalation offer alternative synthetic pathways.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig Amination)
Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon and carbon-heteroatom bonds, and the bromo-substituent on the benzo[b]thiophene core is an ideal electrophilic partner for these transformations.
Suzuki-Miyaura Coupling: This reaction provides a reliable method for creating new carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester. uoanbar.edu.iq The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. google.com For substrates similar to (5-Bromobenzo[b]thiophen-2-YL)methanamine, such as other 5-bromothiophene derivatives, catalysts like Pd(PPh₃)₄ or [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are effective. uoanbar.edu.iqyoutube.com The choice of base and solvent is crucial, with systems like potassium carbonate in dimethoxyethane or potassium phosphate (B84403) in 1,4-dioxane (B91453) being commonly employed. uoanbar.edu.iqyoutube.com These reactions allow for the introduction of a wide variety of aryl and heteroaryl groups at the C5 position. nih.gov
Representative Conditions for Suzuki-Miyaura Coupling on Bromothiophene Scaffolds
| Catalyst | Base | Solvent | Temperature (°C) | Notes | Reference |
|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | Effective for coupling with N-Boc-2-pyrroleboronic acid. | uoanbar.edu.iq |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80-90 | Used for coupling various aryl/heteroaryl boronic acids. | youtube.com |
Sonogashira Coupling: The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond through the coupling of the aryl bromide with a terminal alkyne. This transformation is typically co-catalyzed by palladium and copper complexes and is fundamental for synthesizing aryl acetylenes, which are important precursors in materials science and drug discovery. chemicalbook.comwikipedia.org The reaction proceeds under mild conditions and is tolerant of various functional groups. Modified Sonogashira procedures are often used for the elaboration of complex heterocyclic structures. wikipedia.org This method can be readily applied to this compound to introduce alkyne-containing moieties.
Buchwald-Hartwig Amination: Developed by Stephen L. Buchwald and John F. Hartwig, this palladium-catalyzed reaction has become a premier method for constructing carbon-nitrogen bonds. nih.govorganic-chemistry.org It involves the coupling of an aryl halide, such as the 5-bromo substituent of the title compound, with a primary or secondary amine. nih.govlibretexts.org The reaction has largely superseded harsher classical methods due to its broad substrate scope and high functional group tolerance. nih.gov The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by coordination of the amine and base-mediated deprotonation, and finally, reductive elimination to yield the C-N coupled product. youtube.comyoutube.com The efficiency of the reaction is highly dependent on the choice of phosphine (B1218219) ligand, with bulky, electron-rich ligands like XPhos, SPhos, and BrettPhos being particularly effective. youtube.com This reaction would allow for the introduction of a second amino group onto the benzo[b]thiophene core.
Nucleophilic Aromatic Substitution Strategies
Nucleophilic aromatic substitution (SɴAr) on electron-rich aromatic systems like benzo[b]thiophene is generally challenging compared to electron-deficient arenes. However, SɴAr reactions on thiophene (B33073) rings are known and occur more readily than on corresponding benzene (B151609) analogues, particularly when the ring is activated by electron-withdrawing groups. uoanbar.edu.iqnih.gov The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate (a Meisenheimer adduct). nih.gov
For a substrate like this compound, which lacks strong electron-withdrawing groups ortho or para to the bromine, forcing conditions or alternative activation methods may be necessary. One such strategy is copper-mediated nucleophilic substitution, which has been shown to be synthetically useful for halothiophenes. uoanbar.edu.iq The presence of the sulfur atom in the thiophene ring is thought to stabilize the anionic intermediate through the involvement of its d-orbitals, thereby increasing reactivity compared to benzene derivatives. uoanbar.edu.iqnih.gov
Directed Metalation and Subsequent Electrophilic Functionalization
Directed ortho metalation (DoM) is a powerful regioselective strategy for functionalizing aromatic rings. nih.gov The process involves a Directed Metalation Group (DMG) that coordinates to an organolithium reagent (e.g., n-butyllithium), directing deprotonation to the adjacent ortho position to form an aryllithium intermediate. nih.govorganic-chemistry.org This intermediate can then be quenched with a wide range of electrophiles to introduce a new substituent.
In this compound, the primary amine functionality (or more effectively, a protected derivative like an amide or carbamate) can serve as a DMG. This would direct lithiation to the C4 position of the benzo[b]thiophene ring. Subsequent reaction with an electrophile (e.g., CO₂, aldehydes, alkyl halides) would furnish a 4,5-disubstituted benzo[b]thiophene derivative, a substitution pattern that is complementary to what is achieved through other methods.
Reactions Involving the Primary Amine Functionality
The primary aminomethyl group at the C2 position is a versatile nucleophilic handle that readily participates in a variety of classical amine transformations.
Acylation and Sulfonylation Reactions
The primary amine of this compound can be easily acylated or sulfonated to form the corresponding amides and sulfonamides. These reactions are typically carried out by treating the amine with an acyl chloride, acid anhydride, or sulfonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the acid byproduct. The resulting amides and sulfonamides are often stable, crystalline solids and are common motifs in pharmacologically active compounds. For instance, the synthesis of thiophene sulfonamides and carboxamides are key steps in the development of various therapeutic agents.
Alkylation and Arylation Reactions
Direct N-alkylation of aminothiophenes can sometimes be challenging. nih.gov However, established methods such as reductive amination (reaction with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride) provide a reliable route to secondary and tertiary amines. Another approach is the "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents in the presence of a suitable catalyst. Alternatively, the N-alkylation of protected intermediates, such as 2-carbamoylamino-3-acylthiophenes, can be achieved under mild conditions using a base like cesium carbonate. nih.gov
N-arylation of the primary amine can be accomplished using the same Buchwald-Hartwig amination methodology described for the bromine atom. In this case, the amine of this compound would act as the nucleophilic coupling partner with a different aryl halide, leading to the formation of a diarylamine structure.
Modifications of the Benzothiophene (B83047) Ring System
The benzothiophene ring system is susceptible to a range of functionalization reactions, including electrophilic substitution, C-H functionalization, and annulation reactions, allowing for extensive modification of the core structure.
The benzothiophene nucleus can undergo electrophilic aromatic substitution. The position of substitution is influenced by the directing effects of the existing substituents and the inherent reactivity of the benzene and thiophene rings. The thiophene ring is generally more reactive towards electrophiles than the benzene ring.
Nitration of benzothiophene derivatives typically occurs at the 3-position. rsc.org However, the presence of the bromo group at the 5-position and the aminomethyl group at the 2-position will influence the regioselectivity. The bromo group is a deactivating, ortho-, para-director, while the aminomethyl group, especially when protonated under acidic nitrating conditions, will be deactivating. Nitration of 3-nitrobenzo[b]thiophene (B90674) has been shown to result in substitution at all available positions on the benzene ring. rsc.org For this compound, nitration is expected to be complex, potentially leading to a mixture of products with substitution on both the benzene and thiophene rings. Milder nitrating agents, such as nitric acid in acetic anhydride, are often preferred to avoid substrate degradation. stackexchange.comsemanticscholar.orgresearchgate.net
Halogenation , such as bromination, of the benzothiophene ring can also be achieved. The regioselectivity will again depend on the reaction conditions and the directing effects of the substituents.
Friedel-Crafts acylation is a powerful method for introducing acyl groups onto aromatic rings. youtube.comsigmaaldrich.comkhanacademy.orgyoutube.comlibretexts.org This reaction typically requires a Lewis acid catalyst, such as aluminum chloride. youtube.comsigmaaldrich.comkhanacademy.orgyoutube.comlibretexts.org The acylation of benzothiophene itself generally occurs at the 2- and 3-positions. For this compound, the presence of the deactivating bromo group and the potentially coordinating amine group can complicate the reaction. Protection of the amine group may be necessary to achieve successful acylation. The position of acylation will be directed by the existing substituents.
Modern synthetic methods, such as transition metal-catalyzed C-H functionalization, offer powerful tools for the direct introduction of new carbon-carbon and carbon-heteroatom bonds onto the benzothiophene scaffold, often with high regioselectivity and functional group tolerance. researchgate.netmdpi.comnih.govnih.govrsc.org
Palladium-catalyzed direct arylation is a prominent C-H functionalization strategy. nih.gov This reaction allows for the coupling of C-H bonds with aryl halides. For the 5-bromobenzothiophene core, C-H arylation could potentially be directed to various positions on the benzothiophene ring system, depending on the specific ligand and reaction conditions employed. This method provides a convergent approach to synthesizing complex biaryl structures.
Rhodium-catalyzed C-H activation has also emerged as a versatile tool for the functionalization of heterocycles. researchgate.netmdpi.comnih.govnih.govrsc.org These reactions can be directed by a variety of functional groups. The nitrogen atom of the methanamine side chain, or a derivative thereof, could potentially act as a directing group to facilitate C-H activation at the 3-position of the benzothiophene ring. This would allow for the introduction of a range of substituents, including alkyl, aryl, and alkenyl groups.
Annulation reactions provide a means to construct additional rings onto the benzothiophene framework, leading to the formation of extended, fused polycyclic heteroaromatic systems. These larger, often planar, structures are of interest for their potential applications in organic electronics and as advanced intermediates in medicinal chemistry.
Starting from appropriately functionalized derivatives of this compound, various annulation strategies can be employed. For instance, a derivative containing an ortho-alkynylaryl substituent could undergo an intramolecular annulation to form a new fused ring. Copper-promoted annulation of 2-fluorophenylacetylene derivatives has been shown to be an effective method for the synthesis of benzo[b]thiophenes, and similar strategies could be adapted to build upon the existing benzothiophene core. beilstein-journals.org
Furthermore, metal-free annulation reactions have been developed for the synthesis of fused heterocyclic systems. For example, the reaction of 2-aminopyridine (B139424) derivatives with arenes can lead to the formation of the pyrido[1,2-a]benzimidazole (B3050246) scaffold. nih.gov Analogous strategies could potentially be developed for the annulation of new rings onto the benzothiophene system of this compound.
The synthesis of benzo[g]benzothiazolo[2,3-b]quinazoline-7,12-quinones through a hetero-annulation reaction between 2-acylnaphthoquinones and 2-aminobenzothiazoles demonstrates the potential for complex fused systems to be constructed from benzothiophene-related starting materials. researchgate.net
Advanced Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of (5-Bromobenzo[b]thiophen-2-yl)methanamine. While specific spectral data for this exact compound is not extensively detailed in publicly available literature, the expected chemical shifts and coupling constants can be inferred from the analysis of closely related benzo[b]thiophene derivatives.
¹H NMR: The proton NMR spectrum is anticipated to provide distinct signals corresponding to the aromatic protons on the benzo[b]thiophene core and the methylene (B1212753) and amine protons of the methanamine substituent. The protons on the benzene (B151609) ring will exhibit characteristic splitting patterns based on their substitution, while the proton on the thiophene (B33073) ring and the methylene protons will appear as singlets or multiplets depending on their coupling interactions.
¹³C NMR: The carbon-13 NMR spectrum will complement the proton NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound is expected to produce a distinct signal, with the chemical shifts influenced by the electronic environment created by the bromine atom, the sulfur atom, and the aminomethyl group.
2D NMR Techniques: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.
A representative, though not specific, dataset for a substituted benzo[b]thiophene, Methyl 3-aminobenzo[b]thiophene-2-carboxylate, shows ¹H NMR signals at δ 7.73 (d, J = 8.1 Hz, 1H), 7.63 (d, J = 7.8 Hz, 1H), 7.49–7.44 (m, 1H), 7.39–7.34 (m, 1H), 5.80 (s, 2H), and 3.89 (s, 3H). mdpi.com Its ¹³C NMR spectrum displays peaks at δ 165.9, 148.5, 140.0, 131.3, 128.2, 123.9, 123.4, 121.2, 99.0, and 51.5. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This is a predictive table based on analogous structures, as specific experimental data is not readily available.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H3 | ~7.3 | ~125 |
| H4 | ~7.8 | ~124 |
| H6 | ~7.5 | ~128 |
| H7 | ~7.9 | ~122 |
| CH₂ | ~4.0 | ~45 |
| NH₂ | ~1.7 (broad) | - |
| C2 | - | ~148 |
| C3 | - | ~125 |
| C3a | - | ~140 |
| C4 | - | ~124 |
| C5 | - | ~117 |
| C6 | - | ~128 |
| C7 | - | ~122 |
| C7a | - | ~139 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can definitively establish the molecular formula as C₉H₈BrNS. The isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would serve as a characteristic signature in the mass spectrum. For instance, the HRMS data for Methyl 3-aminobenzo[b]thiophene-2-carboxylate confirmed its molecular formula with a found value of 208.0398 for [(M + H)⁺], compared to the calculated value of 208.0388. mdpi.com
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in this compound.
IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and methylene groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ respectively), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and the C-Br stretching vibration (typically below 700 cm⁻¹).
Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for purity determination. A suitable reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would likely provide good separation of the target compound from any starting materials or byproducts. A UV detector set to an appropriate wavelength would be used for detection.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds and can be used to identify and quantify impurities. Analytical thin-layer chromatography (TLC) is also a common method for monitoring the progress of reactions involving benzo[b]thiophene derivatives. rsc.org
Table 2: Summary of Analytical Techniques for the Characterization of this compound
| Technique | Information Obtained |
| ¹H NMR | Proton environment and connectivity |
| ¹³C NMR | Carbon skeleton structure |
| 2D NMR | Unambiguous assignment of ¹H and ¹³C signals |
| HRMS | Elemental composition and molecular formula |
| IR & Raman Spectroscopy | Identification of functional groups |
| X-ray Crystallography | 3D molecular structure and crystal packing |
| HPLC | Purity assessment and quantification |
| GC-MS | Separation and identification of volatile components |
Computational and Theoretical Investigations of 5 Bromobenzo B Thiophen 2 Yl Methanamine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics and predicting the reactivity of a molecule like (5-Bromobenzo[b]thiophen-2-YL)methanamine.
Electronic Properties: A primary goal of these calculations would be to determine the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. For related thiophene (B33073) derivatives, DFT studies have been used to calculate these parameters to understand their electronic behavior. nih.govmdpi.com
Reactivity Descriptors: From the electronic structure, reactivity descriptors such as the molecular electrostatic potential (MEP) can be mapped. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich regions (nucleophilic sites) susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atom of the amine group and the sulfur atom, indicating these as potential sites for protonation or interaction with electrophiles.
Table 5.1: Projected DFT-Calculated Electronic Properties This table is illustrative and contains placeholder data as specific calculations for the target compound are not available.
| Parameter | Expected Value/Description | Significance |
|---|---|---|
| HOMO Energy | Negative value (e.g., ~ -6.0 eV) | Indicates electron-donating capability, likely localized on the benzothiophene (B83047) ring system and sulfur atom. |
| LUMO Energy | Less negative value (e.g., ~ -1.5 eV) | Indicates electron-accepting capability, likely distributed over the aromatic system. |
| HOMO-LUMO Gap | ~ 4.5 eV | Reflects chemical reactivity and stability; a larger gap suggests higher stability. |
| Dipole Moment | Non-zero value | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of this compound would be explored through conformational analysis and molecular dynamics (MD) simulations.
Conformational Analysis: This analysis would focus on the rotation around the single bond connecting the aminomethyl group (-CH₂NH₂) to the benzothiophene ring. By calculating the potential energy surface as a function of this dihedral angle, the most stable conformer(s) and the energy barriers between them can be identified. This information is critical for understanding how the molecule might bind to a biological target or pack in a crystal lattice.
Molecular Dynamics (MD) Simulations: MD simulations would model the molecule's behavior over time in a simulated environment, such as in a solvent like water or in the presence of a biological macromolecule. These simulations provide insights into the molecule's flexibility, solvation properties, and the stability of its interactions with other molecules. For similar benzothiophene derivatives, MD simulations have been used to assess the stability of protein-ligand complexes, showing minimal structural fluctuations and sustained hydrogen bonding networks over time. nih.gov
Elucidation of Reaction Mechanisms via Theoretical Studies
Theoretical studies are instrumental in mapping the pathways of chemical reactions involving this compound. Such studies typically use DFT to locate transition states and calculate the activation energies for proposed reaction steps.
For instance, the synthesis of this compound often involves the reductive amination of 5-bromobenzo[b]thiophene-2-carbaldehyde (B134394). A theoretical investigation could elucidate the mechanism of this reaction, comparing different potential pathways to determine the most energetically favorable route. Computational studies on related Schiff bases derived from thiophene carboxaldehydes have utilized DFT to predict the feasibility of various reactions. researchgate.net This approach provides a microscopic view of bond-forming and bond-breaking processes that is often inaccessible through experimental means alone.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure and understand its spectroscopic features.
UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic transitions that give rise to UV-Visible absorption spectra. The calculations would predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths. Such studies on related compounds have been used to analyze π → π* transitions within the conjugated system. nih.gov
Vibrational Spectroscopy (IR and Raman): DFT calculations can also be used to compute the vibrational frequencies of the molecule. These calculated frequencies and their corresponding intensities can be correlated with experimental Infrared (IR) and Raman spectra. This correlation helps in assigning the observed spectral bands to specific molecular vibrations, such as the N-H stretching of the amine group or the C-Br stretching of the bromo-substituent, providing a detailed confirmation of the molecular structure.
Role As a Precursor and Building Block in Complex Molecular Architectures
Synthesis of Advanced Heterocyclic Systems for Functional Materials
The benzothiophene (B83047) moiety is a well-established component in the design of advanced functional materials due to its inherent electronic properties and planarity. The strategic placement of a bromine atom on this scaffold, as seen in (5-Bromobenzo[b]thiophen-2-yl)methanamine, provides a key reactive site for the construction of larger, more complex heterocyclic systems. This is primarily achieved through transition metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis.
Detailed research into the synthesis of novel five-membered heterocycles has highlighted the importance of benzothiophene derivatives as starting materials for bioactive agents. The development of domino methodologies for synthesizing derivatives such as 3-amino-2-formyl benzothiophenes and benzothieno[3,2-b]pyridines underscores the versatility of the benzothiophene core in creating diverse molecular frameworks. While specific examples starting from this compound are not extensively detailed in publicly available literature, the principles of these synthetic strategies are directly applicable.
Structure Property Relationships in 5 Bromobenzo B Thiophen 2 Yl Methanamine Derivatives
Influence of Halogenation (Bromine at C-5) on Electronic Distribution and Reactivity Profiles
The introduction of a bromine atom at the C-5 position of the benzo[b]thiophene ring system significantly modulates the electronic landscape and reactivity of the molecule. Halogens, being electronegative, exert a strong inductive electron-withdrawing effect (-I effect), which can decrease the electron density of the aromatic system. This deactivation can influence the susceptibility of the ring to electrophilic substitution reactions. numberanalytics.com
The C-Br bond itself serves as a reactive handle for a variety of organic transformations, most notably metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide range of substituents at the C-5 position, providing a powerful tool for the systematic modification of the benzothiophene (B83047) scaffold. researchgate.net The reactivity of the C-5 position is a key aspect in the synthesis of more complex derivatives for applications in materials science and medicinal chemistry. nih.gov
Table 1: Influence of Bromine Substitution on Benzothiophene Properties (General Observations)
| Property | Effect of Bromine Substitution | Relevant References |
| Electronic Nature | Inductive electron withdrawal (-I), Resonance electron donation (+R) | numberanalytics.com |
| Reactivity | Deactivation of the ring towards electrophilic substitution, provides a site for cross-coupling reactions | numberanalytics.comresearchgate.net |
| Regioselectivity | Directs further substitution reactions | nih.gov |
Impact of the Methanamine Moiety on Molecular Interactions and Scaffold Integration
The methanamine moiety (-CH₂NH₂) at the C-2 position of the benzothiophene ring introduces a flexible, polar, and reactive functional group that significantly influences the molecule's behavior. The primary amine group is a key site for hydrogen bonding, capable of acting as both a hydrogen bond donor and acceptor. This ability to form strong intermolecular hydrogen bonds is crucial for dictating the crystal packing of the molecule and can lead to the formation of specific supramolecular architectures. mdpi.com
The inherent basicity of the amine allows for the formation of salts with various acids, a common strategy in pharmaceutical chemistry to improve solubility and bioavailability. Furthermore, the nucleophilic nature of the amine enables a wide array of chemical modifications, including acylation, alkylation, and the formation of Schiff bases, providing a versatile point for integrating the benzothiophene scaffold into larger molecular frameworks. google.com
In the context of drug discovery and materials science, the aminomethyl group can serve as a critical pharmacophore or a linker to other molecular components. mdpi.com Its conformational flexibility allows it to adopt various orientations, which can be crucial for binding to biological targets or for controlling the self-assembly of molecules in the solid state. The ability to introduce a variety of substituents on the nitrogen atom further expands the chemical space accessible from this scaffold. google.com
Systematic Structural Modifications and Their Effects on General Molecular Characteristics
The benzo[b]thiophene scaffold is a common motif in pharmacologically active compounds and organic electronic materials. nih.govktu.edu Systematic structural modifications of (5-Bromobenzo[b]thiophen-2-YL)methanamine can be envisioned at several positions to fine-tune its molecular properties.
Correlation of Substituent Effects with Reactivity and Stability
The reactivity and stability of derivatives of this compound are intrinsically linked to the electronic nature of the substituents introduced.
On the Benzene (B151609) Ring: The introduction of electron-donating groups (e.g., methoxy, alkyl) or electron-withdrawing groups (e.g., nitro, cyano) on the benzene portion of the benzothiophene ring will further modulate the electron density of the entire system. Electron-donating groups would be expected to increase the electron density, potentially enhancing the reactivity towards electrophiles and affecting the acidity of the N-H bond in the methanamine moiety. Conversely, electron-withdrawing groups would have the opposite effect, making the aromatic system more electron-deficient and potentially increasing the acidity of the N-H protons.
On the Thiophene (B33073) Ring: While the parent compound has a bromine at C-5 and a methanamine at C-2, modifications at other positions of the thiophene ring would also have a profound impact. For instance, substitution at the C-3 position could introduce steric hindrance that affects the conformation of the methanamine side chain.
On the Methanamine Group: N-alkylation or N-acylation of the methanamine group would alter its hydrogen bonding capabilities and steric profile. These changes can significantly impact intermolecular interactions and, consequently, the bulk properties of the material.
Computational studies on related aromatic systems have shown a clear correlation between substituent type and the stability of different isomers and conformers. nih.gov
Conformational Landscape and Its Influence on Molecular Behavior
The methanamine side chain introduces a degree of conformational flexibility to the otherwise rigid benzothiophene core. The rotation around the C2-C(methylene) and C(methylene)-N bonds allows the amine group to adopt various spatial arrangements relative to the aromatic ring. This conformational landscape can be influenced by several factors:
Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the amine protons and the sulfur atom of the thiophene ring could stabilize certain conformations.
Steric Hindrance: Bulky substituents on the nitrogen atom or at the C-3 position of the benzothiophene ring would restrict the rotational freedom of the methanamine group, favoring specific conformers.
Crystal Packing Forces: In the solid state, intermolecular interactions will play a dominant role in determining the preferred conformation of the molecule.
The specific conformation adopted by the molecule can have a significant impact on its biological activity, as it determines the spatial presentation of key interaction points for receptor binding. Similarly, in materials science, the molecular conformation is a key determinant of the packing motif and, therefore, the electronic properties of the resulting material.
Intermolecular Interactions and Potential for Self-Assembly in Advanced Materials
The combination of the polar methanamine group, the polarizable bromine atom, and the extended π-system of the benzothiophene core makes this compound and its derivatives interesting candidates for the construction of self-assembled materials. nih.gov The following intermolecular interactions can be expected to play a crucial role in their solid-state organization:
Hydrogen Bonding: As mentioned, the N-H protons of the methanamine group can form strong hydrogen bonds, leading to the formation of well-defined supramolecular synthons.
Halogen Bonding: The bromine atom at C-5 can participate in halogen bonding, a directional non-covalent interaction with electron-donating atoms (e.g., oxygen, nitrogen, or even the sulfur of another thiophene ring). This can be a powerful tool for directing crystal engineering. nih.gov
π-π Stacking: The planar aromatic benzothiophene core can engage in π-π stacking interactions, which are fundamental to the charge transport properties of organic semiconductors.
C-H···π Interactions: The hydrogen atoms on the aromatic ring and the methylene (B1212753) bridge can interact with the electron-rich π-system of adjacent molecules.
By systematically modifying the structure of this compound, it is possible to tune the relative strengths of these intermolecular interactions and thus control the self-assembly process. This could lead to the formation of materials with tailored properties, such as specific crystal packing motifs for enhanced charge mobility in organic field-effect transistors (OFETs) or porous frameworks for sensing applications. The ability to program molecular self-assembly through chemical design is a cornerstone of modern materials chemistry. rsc.org
Table 2: Potential Intermolecular Interactions in this compound Derivatives
| Interaction Type | Participating Groups | Potential Impact |
| Hydrogen Bonding | -NH₂ group | Directs crystal packing, influences solubility |
| Halogen Bonding | C-Br group | Controls supramolecular architecture |
| π-π Stacking | Benzothiophene ring | Affects electronic properties (e.g., charge transport) |
| C-H···π Interactions | Aromatic and methylene C-H bonds, Benzothiophene π-system | Fine-tunes crystal packing and stability |
Emerging Research Directions and Future Outlook
Integration into Supramolecular Chemistry and Nanomaterials Science
The unique structural characteristics of benzothiophene (B83047) derivatives, such as their planarity and potential for π-π stacking interactions, make them attractive candidates for the construction of supramolecular assemblies and functional nanomaterials. researchgate.netacs.org While direct research on the supramolecular chemistry of (5-Bromobenzo[b]thiophen-2-yl)methanamine is not extensively documented, the behavior of analogous thiophene-containing molecules provides a strong basis for predicting its potential in this arena.
Linear thiophene (B33073) derivatives are known to self-assemble on solid substrates, forming well-ordered structures like 2-D crystals and nanoribbons, driven by strong π-π interactions. acs.org The benzothiophene core in this compound can similarly facilitate such interactions, leading to the formation of ordered aggregates. The presence of the aminomethyl group offers a site for hydrogen bonding, which can further direct the self-assembly process, creating more complex and hierarchical supramolecular architectures.
In the realm of nanomaterials science, functionalized nanoparticles are gaining prominence for applications ranging from targeted drug delivery to chemosensors. mdpi.comelsevierpure.com The this compound moiety could be incorporated into nanomaterials in several ways:
Surface Functionalization: The amine group can be used to covalently attach the molecule to the surface of various nanoparticles (e.g., gold, silica, magnetic nanoparticles), imparting specific functionalities. nih.gov
Formation of Organic Nanomaterials: The self-assembly properties of the benzothiophene core could be exploited to create purely organic nanomaterials with defined shapes and sizes. nih.gov
Hybrid Materials: The bromine atom offers a handle for further reactions, such as cross-coupling, allowing for the integration of the benzothiophene unit into larger polymeric or dendritic structures, leading to novel hybrid materials with tailored electronic or optical properties.
The potential applications of such nanomaterials are vast, including roles in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and as sensors for detecting metal ions or other analytes. researchgate.net
Table 1: Potential Supramolecular Assemblies and Nanomaterials from this compound
| Assembly/Nanomaterial Type | Potential Driving Force(s) | Potential Application(s) |
| Self-Assembled Monolayers | π-π stacking, van der Waals forces | Organic electronics, sensors |
| Nanowires/Nanoribbons | π-π stacking, hydrogen bonding | Conductive materials, optoelectronics |
| Functionalized Nanoparticles | Covalent linkage via amine group | Targeted drug delivery, bioimaging |
| Hybrid Polymer Materials | Cross-coupling at bromine site | Advanced functional materials |
Development of Continuous Flow Chemistry and Sustainable Synthesis Approaches
The synthesis of fine chemicals and active pharmaceutical ingredients is increasingly moving towards more sustainable and efficient manufacturing processes. Continuous flow chemistry has emerged as a powerful technology in this regard, offering advantages such as enhanced safety, better heat and mass transfer, and the potential for automation and scalability. flinders.edu.aunih.gov
The synthesis of this compound and its derivatives can benefit significantly from the adoption of continuous flow methodologies. For instance, the reduction of a corresponding nitro or nitrile precursor to the primary amine is a common synthetic step that can be efficiently carried out in a flow reactor. beilstein-journals.org Metal-free reduction methods, which are considered greener, can be readily adapted to flow processes. beilstein-journals.org
Key transformations in the synthesis of substituted benzothiophenes that are amenable to flow chemistry include:
Gewald Reaction: A classic multicomponent reaction for the synthesis of 2-aminothiophenes that can be adapted to a continuous process, potentially reducing reaction times and improving yields. nih.gov
Palladium-Catalyzed Coupling Reactions: Reactions such as Suzuki or Buchwald-Hartwig amination, often used to functionalize the benzothiophene core, can be performed in flow reactors with packed-bed catalysts, allowing for easy separation of the catalyst from the product stream and catalyst recycling.
Photochemical and Electrochemical Reactions: These reactions are particularly well-suited for flow chemistry, as the small dimensions of the reactor allow for efficient irradiation or interaction with electrodes. nih.gov
The principles of green chemistry, which emphasize waste reduction, the use of less hazardous chemicals, and energy efficiency, are central to the development of sustainable synthesis. nih.govnih.gov The use of water as a solvent, where feasible, represents a significant step towards greener processes. For example, tandem reactions for the synthesis of related heterocyclic compounds like 2-aminobenzothiazoles have been shown to be accelerated in water. capes.gov.br
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Benzothiophene Derivatives
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Heat & Mass Transfer | Often limited, can lead to hotspots | Excellent, precise temperature control |
| Safety | Handling of large volumes of hazardous reagents | Smaller reaction volumes, inherently safer |
| Scalability | Can be challenging, requires larger reactors | Achieved by running the process for longer |
| Process Control | Manual or semi-automated | Fully automatable, real-time monitoring |
| Reaction Time | Can be long | Often significantly shorter |
Advancements in Catalytic Systems for Selective Functionalization
The presence of two distinct reactive sites in this compound—the C-Br bond and the aminomethyl group—offers numerous possibilities for selective functionalization through advanced catalytic systems. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for modifying the benzothiophene scaffold. mit.eduorganic-chemistry.org
Functionalization at the Bromine Position: The bromine atom at the 5-position is a prime site for palladium-catalyzed reactions such as Suzuki-Miyaura coupling (for C-C bond formation), Buchwald-Hartwig amination (for C-N bond formation), and Sonogashira coupling (for C-C triple bond formation). organic-chemistry.orghw.ac.uk The development of new phosphine (B1218219) ligands, such as BrettPhos and RuPhos, has significantly expanded the scope of these reactions, allowing for the coupling of a wide range of substrates under milder conditions and with lower catalyst loadings. mit.edu
Functionalization of the Amine Group: The primary amine can be readily acylated or alkylated. Furthermore, it can participate in palladium-catalyzed amination reactions with other aryl halides, leading to the formation of diarylamines. researchgate.netnih.gov
C-H Functionalization: Direct C-H functionalization is an increasingly important area of research as it avoids the need for pre-functionalized starting materials. hw.ac.uk Palladium-catalyzed C-H activation could potentially be used to introduce substituents at other positions on the benzothiophene ring system, offering a more atom-economical approach to diversification.
The choice of catalyst, ligand, base, and solvent is crucial for achieving high selectivity for a particular transformation. For example, in palladium-catalyzed amination, the ligand can influence whether mono- or diarylation of an amine occurs. nih.gov
Table 3: Catalytic Systems for Selective Functionalization
| Reaction Type | Catalyst/Ligand System (Example) | Target Site | Product Type |
| Suzuki-Miyaura Coupling | Pd(OAc)₂, SPhos | C5-Br | 5-Arylbenzothiophene |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, BrettPhos | C5-Br | 5-Aminobenzothiophene derivative |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | C5-Br | 5-Alkynylbenzothiophene |
| N-Arylation | Pd(OAc)₂, XPhos | 2-CH₂NH₂ | N-Aryl-(benzothiophen-2-yl)methanamine |
Exploration of Novel Chemical Transformations for Diversification of the Scaffold
Beyond the established catalytic methods, the exploration of novel chemical transformations is key to unlocking the full potential of the this compound scaffold. The unique electronic properties of the benzothiophene ring system, combined with the reactivity of the bromo and aminomethyl substituents, allow for a wide range of chemical manipulations.
Multicomponent Reactions: These reactions, in which three or more reactants combine in a single operation to form a product that contains portions of all the reactants, are highly efficient for generating molecular diversity. The amine group of this compound could serve as a key component in Ugi or Passerini-type reactions.
Cyclization Reactions: The aminomethyl group and the bromine atom can be utilized in intramolecular cyclization reactions to construct new fused ring systems. For example, a palladium-catalyzed intramolecular amination could lead to the formation of a novel tricyclic heterocycle.
Ring-Opening and Rearrangement Reactions: Under specific conditions, the thiophene ring can undergo ring-opening or rearrangement reactions, providing access to completely different molecular scaffolds.
Photoredox Catalysis: This emerging field uses visible light to initiate single-electron transfer processes, enabling a wide range of novel transformations under mild conditions. The benzothiophene core can be a suitable substrate for such reactions, allowing for, for example, the introduction of perfluoroalkyl groups or other functionalities.
The diversification of the this compound scaffold through these novel transformations can lead to the discovery of new bioactive molecules or materials with unique properties. The benzothiophene motif itself is found in a number of pharmaceutical drugs, highlighting the therapeutic potential of its derivatives. wikipedia.orggoogle.com
Q & A
Q. Characterization :
- NMR : Key signals include δ 7.5–8.0 ppm (aromatic protons), δ 3.8–4.2 ppm (methanamine CH₂), and δ 1.4 ppm (Boc tert-butyl group, if present) .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) confirm the molecular weight (e.g., ~256 g/mol for the base compound).
How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
Advanced Research Question
The 5-bromo group acts as a site-selective handle for transition-metal-catalyzed reactions:
- Suzuki Coupling : Enables introduction of aryl/heteroaryl groups at the 5-position using Pd catalysts. For example, coupling with (4-(trifluoromethoxy)phenyl)boronic acid yields derivatives with enhanced electronic properties .
- Buchwald-Hartwig Amination : The bromine can be replaced with amines under Pd/XPhos catalysis, expanding access to diversely functionalized analogs .
Q. Methodological Insight :
- Catalyst Selection : PdCl₂(dppf) or Pd(PPh₃)₄ are effective for Suzuki reactions in polar solvents (e.g., DME/H₂O).
- Microwave Synthesis : Reduces reaction time (1–2 hours vs. 24 hours conventionally) and improves yields (70–80%) .
What challenges arise in crystallographic analysis of derivatives, and how are they addressed?
Advanced Research Question
Challenges :
Q. Solutions :
- Software Tools : Use SHELXL for structure refinement and Mercury (CCDC) for void visualization and packing analysis .
- Cryocooling : Reduces thermal motion artifacts during data collection.
Example : Derivatives with bulky substituents (e.g., trifluoromethoxy groups) often form more ordered crystals, simplifying space group determination (e.g., P2₁/c) .
How can computational methods predict the compound’s solubility and electronic properties?
Advanced Research Question
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict redox behavior. The bromine atom lowers the LUMO energy, enhancing electrophilic reactivity .
- Polarizable Continuum Model (PCM) : Estimates solvation free energy in solvents like DMSO or water, aiding solubility predictions for biological assays .
Q. Case Study :
- LogP Calculation : The bromine and thiophene ring contribute to a moderate logP (~2.5), indicating balanced lipophilicity for membrane permeability .
What are the methodological considerations for evaluating biological activity in vitro?
Basic Research Question
- Antimicrobial Assays : Test against bacterial/fungal strains (e.g., S. aureus, C. albicans) via broth microdilution (MIC values). The methanamine group enhances binding to microbial targets like leucyl-tRNA synthetase .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., A549 lung cancer). Derivatives with electron-withdrawing groups (e.g., CF₃) show improved IC₅₀ values .
Q. Key Steps :
- Compound Purity : Ensure >95% purity (HPLC) to avoid false positives.
- Positive Controls : Compare with standard drugs (e.g., fluconazole for antifungal assays) .
How do structural modifications impact the compound’s pharmacokinetic profile?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
